molecular formula C18H27NO2 B296661 N-cycloheptyl-2-(2,3,5-trimethylphenoxy)acetamide

N-cycloheptyl-2-(2,3,5-trimethylphenoxy)acetamide

Katalognummer B296661
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: ZKSOABJUVRLOGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as CTAP, is a synthetic compound that has been widely used in scientific research for its potential applications in various fields. CTAP is a selective antagonist of the kappa opioid receptor, which is a G-protein-coupled receptor that plays a crucial role in pain regulation, stress response, and addiction.

Wirkmechanismus

CTAP acts as a selective antagonist of the kappa opioid receptor, which is a G-protein-coupled receptor that plays a crucial role in pain regulation, stress response, and addiction. CTAP binds to the kappa opioid receptor and blocks its activation by endogenous opioids such as dynorphin. This results in the inhibition of downstream signaling pathways that are involved in pain regulation, stress response, and addiction.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. In animal models of pain, CTAP has been shown to reduce pain sensitivity and increase pain threshold. Moreover, CTAP has been shown to modulate stress response by reducing the release of stress hormones such as corticotropin-releasing hormone. In animal models of addiction, CTAP has been shown to reduce drug-seeking behavior and inhibit the development of drug tolerance.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CTAP is its selectivity towards the kappa opioid receptor, which allows for specific modulation of the receptor's activity without affecting other opioid receptors. Moreover, CTAP has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of CTAP is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on CTAP. One potential direction is the development of more potent and selective CTAP analogs that can be used as therapeutic agents for pain management, stress response, and addiction treatment. Moreover, further research is needed to elucidate the molecular mechanisms underlying the effects of CTAP on pain regulation, stress response, and addiction. Additionally, CTAP could be used as a tool to investigate the role of the kappa opioid receptor in various physiological and pathological conditions.

Synthesemethoden

CTAP can be synthesized by a multistep process, starting from 2,3,5-trimethylphenol. The first step involves the conversion of 2,3,5-trimethylphenol to 2,3,5-trimethylphenylacetic acid through a Friedel-Crafts acylation reaction. The resulting acid is then converted to the corresponding acid chloride, which is reacted with cycloheptylamine to yield the desired product, CTAP.

Wissenschaftliche Forschungsanwendungen

CTAP has been extensively used in scientific research for its potential applications in various fields such as pain management, stress response, and addiction. CTAP has been shown to have analgesic effects in various animal models of pain, indicating its potential as a novel pain management drug. Moreover, CTAP has been shown to modulate stress response and reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a therapeutic agent for addiction treatment.

Eigenschaften

Molekularformel

C18H27NO2

Molekulargewicht

289.4 g/mol

IUPAC-Name

N-cycloheptyl-2-(2,3,5-trimethylphenoxy)acetamide

InChI

InChI=1S/C18H27NO2/c1-13-10-14(2)15(3)17(11-13)21-12-18(20)19-16-8-6-4-5-7-9-16/h10-11,16H,4-9,12H2,1-3H3,(H,19,20)

InChI-Schlüssel

ZKSOABJUVRLOGF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2CCCCCC2)C)C

Kanonische SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2CCCCCC2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.